molecular formula C16H9ClF3N5O3 B12784613 Doravirine metabolite M8 CAS No. 1338226-05-3

Doravirine metabolite M8

Cat. No.: B12784613
CAS No.: 1338226-05-3
M. Wt: 411.72 g/mol
InChI Key: UFVUNOWUDOJABB-UHFFFAOYSA-N
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Description

Doravirine metabolite M8 is a significant oxidative metabolite of Doravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type-1 (HIV-1) infection. Doravirine is known for its efficacy, safety, and favorable pharmacokinetic profile, making it a valuable component in antiretroviral therapy. The metabolite M8 is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP3A.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doravirine metabolite M8 involves the oxidative metabolism of Doravirine. This process is primarily mediated by cytochrome P450 enzymes, specifically CYP3A. The reaction conditions typically include the presence of oxygen and NADPH, which are essential for the enzymatic activity of CYP3A. The reaction can be carried out in vitro using liver microsomes or in vivo in animal models to study the pharmacokinetics and metabolism of Doravirine.

Industrial Production Methods

Industrial production of this compound is not commonly practiced as it is primarily a research compound. the large-scale synthesis of Doravirine itself involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. The production process is optimized for high yield and purity, ensuring the availability of Doravirine for clinical use.

Chemical Reactions Analysis

Types of Reactions

Doravirine metabolite M8 undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction leading to the formation of M8 from Doravirine.

    Reduction: Potential reduction reactions can occur under specific conditions.

    Substitution: Possible substitution reactions involving functional groups on the metabolite.

Common Reagents and Conditions

    Oxidation: Cytochrome P450 enzymes (CYP3A), oxygen, NADPH.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major product of the oxidation of Doravirine is the metabolite M8. Further reactions can lead to secondary metabolites, including glucuronides and conjugates with glutathione or cysteine.

Scientific Research Applications

Doravirine metabolite M8 is primarily used in scientific research to understand the metabolism and pharmacokinetics of Doravirine. Its applications include:

    Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of Doravirine.

    Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of Doravirine.

    Toxicology Studies: Evaluating the safety and potential toxic effects of Doravirine and its metabolites.

    Biomarker Development: Using M8 as a biomarker for monitoring Doravirine therapy in patients.

Mechanism of Action

Doravirine metabolite M8 exerts its effects through the inhibition of the reverse transcriptase enzyme of HIV-1. The metabolite binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and associated pathways involved in viral replication.

Comparison with Similar Compounds

Doravirine metabolite M8 can be compared with metabolites of other non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as:

    Efavirenz Metabolites: Efavirenz undergoes extensive metabolism to form several metabolites, including 8-hydroxyefavirenz.

    Rilpivirine Metabolites: Rilpivirine is metabolized to form hydroxylated and glucuronidated metabolites.

    Etravirine Metabolites: Etravirine is metabolized to form hydroxylated and conjugated metabolites.

The uniqueness of this compound lies in its specific formation pathway and its pharmacokinetic properties, which contribute to the overall efficacy and safety profile of Doravirine.

Properties

CAS No.

1338226-05-3

Molecular Formula

C16H9ClF3N5O3

Molecular Weight

411.72 g/mol

IUPAC Name

3-chloro-5-[2-oxo-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile

InChI

InChI=1S/C16H9ClF3N5O3/c17-9-3-8(6-21)4-10(5-9)28-13-11(16(18,19)20)1-2-25(14(13)26)7-12-22-15(27)24-23-12/h1-5H,7H2,(H2,22,23,24,27)

InChI Key

UFVUNOWUDOJABB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1C(F)(F)F)OC2=CC(=CC(=C2)C#N)Cl)CC3=NNC(=O)N3

Origin of Product

United States

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